(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound would be described in terms of its molecular structure, which includes the types and arrangement of atoms.
Synthesis Analysis
Researchers would outline the methods used to synthesize the compound, including the starting materials, reaction conditions, and steps.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.Chemical Reactions Analysis
The compound’s reactivity would be studied. This could involve looking at how it reacts with other substances, its stability under various conditions, and any notable chemical properties.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral properties, would be determined.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, involves a three-step substitution reaction. These compounds, which include boric acid ester intermediates with benzene rings, were structurally confirmed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals were measured by X-ray diffraction and subjected to crystallographic and conformational analyses. The molecular structures were also calculated using density functional theory (DFT), showing consistency with the crystal structures determined by single crystal X-ray diffraction. Furthermore, the molecular electrostatic potential and frontier molecular orbitals were investigated, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Applications in Fluorophore Development
The compound 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, represents a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its characteristics, including strong fluorescence with a large Stokes' shift in aqueous media and high stability against light and heat, make it useful for biomedical analysis. This fluorophore exhibits strong fluorescence from pH 2.0 to 11.0, making it a promising candidate for fluorescent labeling reagents in the analysis of carboxylic acids (Hirano et al., 2004).
Novel Stable Fluorophores
The development of novel stable fluorophores, such as 6-methoxy-4-quinolone, with strong fluorescence in a wide pH range of aqueous media highlights the potential for these compounds in various scientific and analytical applications. Their high stability against light and heat, along with strong fluorescence across a broad pH range, underscores their utility in biomedical analysis and as fluorescent labeling reagents (Hirano et al., 2004).
Safety And Hazards
The compound’s safety profile would be assessed. This could involve looking at its toxicity, potential for causing an allergic reaction, and any precautions that need to be taken when handling it.
Future Directions
Based on the results of these analyses, researchers would suggest future directions for studying the compound. This could involve further studies to better understand its properties, potential applications for the compound, or modifications that could be made to improve its properties.
properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-4-3-5-17(20-12)24-14-8-9-21(11-14)18(22)13-6-7-16(23-2)15(19)10-13/h3-7,10,14H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHDTIARTHCVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone |
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